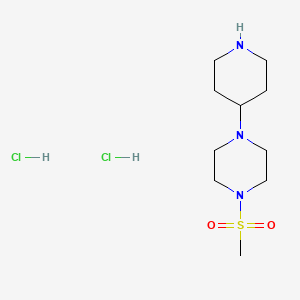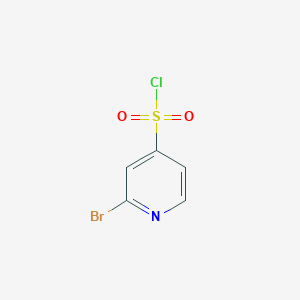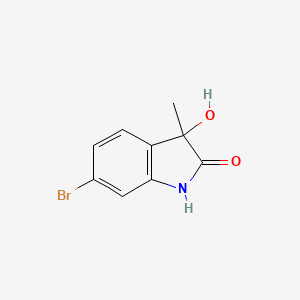
5-Amino-2-(methylamino)benzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-(methylamino)benzonitrile hydrochloride is an organic compound with the molecular formula C8H10ClN3 It is a derivative of benzonitrile, featuring amino and methylamino substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(methylamino)benzonitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-Amino-2-methylbenzonitrile.
Methylation: The amino group is methylated using methyl iodide (CH3I) in the presence of a base such as cesium carbonate (Cs2CO3) in a solvent like dimethylformamide (DMF).
Hydrochloride Formation: The resulting 5-Amino-2-(methylamino)benzonitrile is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Amino-2-(methylamino)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (using palladium on carbon, Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
5-Amino-2-(methylamino)benzonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein labeling.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Amino-2-(methylamino)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The nitrile group can also participate in various biochemical pathways, affecting cellular processes.
類似化合物との比較
Similar Compounds
5-Amino-2-methylbenzonitrile: Lacks the methylamino group, making it less versatile in certain reactions.
2-Amino-5-methylbenzonitrile: Different positioning of the amino and methyl groups, leading to different chemical properties.
4-Amino-2-(methylamino)benzonitrile: Different substitution pattern on the benzene ring.
Uniqueness
5-Amino-2-(methylamino)benzonitrile hydrochloride is unique due to the presence of both amino and methylamino groups, which provide distinct reactivity and interaction profiles. This makes it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
5-amino-2-(methylamino)benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c1-11-8-3-2-7(10)4-6(8)5-9;/h2-4,11H,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHJURZSNKJJJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)N)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5H-benzofuro[3,2-c]carbazole](/img/structure/B1374261.png)




